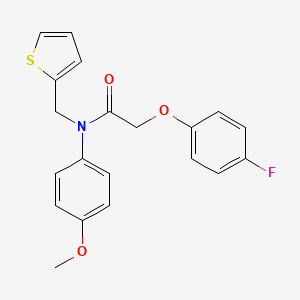![molecular formula C13H10ClF3N2OS B11360636 N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11360636.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide, also known by its chemical structure ClC6H3(CF3)NCO, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:
-
Isocyanate Route
- The compound can be synthesized via the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 2,4-dimethyl-1,3-thiazole-5-carboxylic acid.
- The reaction proceeds under suitable conditions, resulting in the formation of the desired product.
-
Amide Formation
- Alternatively, the compound can be prepared by directly reacting 4-chloro-3-(trifluoromethyl)phenylamine with 2,4-dimethyl-1,3-thiazole-5-carboxylic acid chloride.
- The amide bond forms, yielding N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide.
Industrial Production:
- Industrial-scale production typically employs the isocyanate route due to its efficiency and scalability.
Chemical Reactions Analysis
Reactivity: The compound exhibits reactivity typical of amides and thiazoles.
Common Reagents and Conditions:
Major Products: N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is the primary product.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Under study for its pharmacological properties.
Industry: Employed in the development of agrochemicals, pharmaceuticals, and materials.
Mechanism of Action
- The compound’s precise mechanism of action remains an active area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide stands out due to its trifluoromethyl-substituted phenyl ring and thiazole core.
Similar Compounds: Related compounds include sorafenib , which shares some structural features.
Properties
Molecular Formula |
C13H10ClF3N2OS |
|---|---|
Molecular Weight |
334.74 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C13H10ClF3N2OS/c1-6-11(21-7(2)18-6)12(20)19-8-3-4-10(14)9(5-8)13(15,16)17/h3-5H,1-2H3,(H,19,20) |
InChI Key |
JYTVQICQUYVGCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11360561.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11360575.png)
![N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-propoxybenzamide](/img/structure/B11360580.png)
![5-[bis(furan-2-ylmethyl)amino]-N-(3,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11360581.png)
![5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11360583.png)

![3-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide](/img/structure/B11360600.png)
![2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N,N-diethylacetamide](/img/structure/B11360606.png)
![2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11360613.png)
![5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11360614.png)
![N-benzyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide](/img/structure/B11360615.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11360621.png)
![5-(2,4-Difluorophenyl)-2-(methylsulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione](/img/structure/B11360630.png)
![N-(5-chloro-2-methoxyphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11360633.png)
